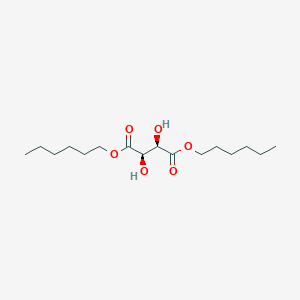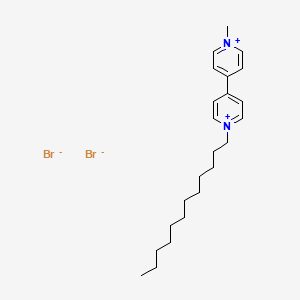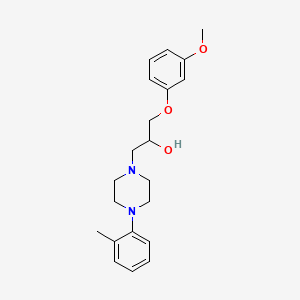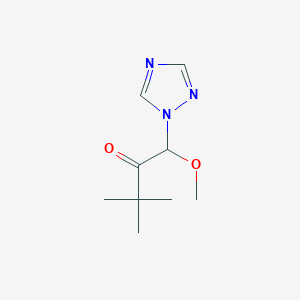![molecular formula C16H30O2Si2 B14437030 [(4-tert-Butyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) CAS No. 79808-53-0](/img/structure/B14437030.png)
[(4-tert-Butyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene is an organosilicon compound that features two trimethylsiloxy groups attached to a benzene ring with a tert-butyl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene can be synthesized through a multi-step process involving the silylation of a suitable precursor. One common method involves the reaction of 1,2-dihydroxy-4-tert-butylbenzene with chlorotrimethylsilane in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods
While specific industrial production methods for 1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the development of novel materials with unique properties.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene involves its ability to undergo various chemical transformations due to the presence of reactive trimethylsiloxy groups. These groups can participate in nucleophilic substitution, oxidation, and reduction reactions, allowing the compound to interact with different molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Bis(trimethylsiloxy)ethane
- 1,2-Bis(trimethylsiloxy)cyclobutene
Uniqueness
1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other similar compounds that lack this bulky substituent.
Propiedades
Número CAS |
79808-53-0 |
|---|---|
Fórmula molecular |
C16H30O2Si2 |
Peso molecular |
310.58 g/mol |
Nombre IUPAC |
(4-tert-butyl-2-trimethylsilyloxyphenoxy)-trimethylsilane |
InChI |
InChI=1S/C16H30O2Si2/c1-16(2,3)13-10-11-14(17-19(4,5)6)15(12-13)18-20(7,8)9/h10-12H,1-9H3 |
Clave InChI |
GIMWQRDOEZKQPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1,7-Dioxaspiro[5.5]undec-2-ene](/img/structure/B14437003.png)


![Dipropyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14437019.png)
![1-Oxaspiro[2.5]octane-2-carbonyl chloride](/img/structure/B14437022.png)

